Epiisopiloturine

描述

Epiisopiloturine Description

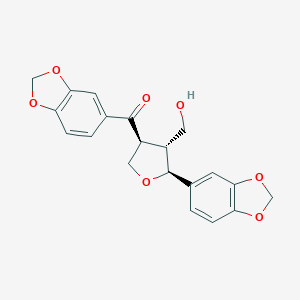

Epiisopiloturine (EPI) is an imidazole alkaloid primarily isolated from the leaves of Pilocarpus microphyllus, a plant native to Brazil. It has garnered attention due to its various pharmacological properties, including anti-inflammatory, antinociceptive, and antischistosomal activities. EPI has been shown to protect against gastrointestinal damage induced by naproxen in rats and has demonstrated protective effects in models of Crohn's disease and intestinal mucositis. Its ability to inhibit egg laying in Schistosoma mansoni suggests potential as an alternative treatment for schistosomiasis, especially given the limited treatment options currently available [

科学研究应用

克罗恩病中的抗炎和抗氧化特性

Epiisopiloturine(EPI)在大鼠克罗恩病模型中展示了显著的抗炎和抗氧化效果。它有效降低了结肠的宏观和微观评分、湿重、中性粒细胞浸润以及促炎细胞因子IL-1β的表达。此外,EPI维持或恢复了谷胱甘肽水平,并降低了丙二醛水平,表明其作为一种药理工具对抗肠道炎症性疾病的潜力(Carvalho et al., 2018)。

中性粒细胞中促炎机制的抑制

EPI及其相关化合物epiisopilosine在抑制人类中性粒细胞中的促炎机制方面显示出潜力。这一特性突显了它们在管理与炎症相关的疾病中的治疗潜力(Rocha et al., 2019)。

胃肠保护作用

Epiisopiloturine盐酸盐,EPI的衍生物,已在大鼠中展示了对纳普罗辛诱导的胃肠损伤的保护作用。它有效减轻了胃的宏观和微观损伤,减少了促炎细胞因子和氧化应激,同时增加了胃粘膜血流(Nicolau et al., 2017)。

用于药物应用的溶解度增强

研究已集中于增强EPI的溶解度以用于药物应用。例如,与羟丙基-β-环糊精的包含复合物已被开发以增加其溶解速率,展示了在药物剂量形式中使用EPI的可行性(Melo et al., 2021)。

对抗肠粘膜炎的保护作用

EPI已被研究用于对抗由5-氟尿嘧啶诱导的肠粘膜改变的保护作用。它显示出显著的减少绒毛和隐窝的形态学变化,并抑制了环氧合酶-2的表达,表明其在治疗肠粘膜炎方面的潜力(Barbosa et al., 2019)。

与药用辅料的兼容性

已进行了关于EPI与固体制剂的药用辅料的兼容性的研究,表明其在开发各种药用制剂中的潜力(Melo et al., 2015)。

用于药物递送系统

EPI已被封装在纳米粒子中,如乙酰化腰果胶,以增强其溶解度并实现缓慢释放。这一进展表明其在药物递送系统中的潜力(Rodrigues et al., 2019)。

金属络合物以增强活性

EPI已与铜和锌等金属络合,显示出与铜络合物的改进的血吸虫杀灭特性以及与锌的活性降低,突显了其在治疗血吸虫病方面的潜力(Portes et al., 2016)。

自我纳米乳化药物递送系统的开发

已研究了用于EPI的自我纳米乳化药物递送系统(SNEDDS)以改善口服吸收和抗血吸虫活性,表明了一种增强其生物利用度和治疗效果的新方法(Lima et al., 2018)。

镇痛活性

EPI已被研究其镇痛和抗炎活性,在各种模型中显示出显著的减轻疼痛和炎症的效果。这表明了它在疼痛管理中的潜在用途 (Silva et al., 2013)。

裂体吸虫病治疗潜力

EPI在治疗裂体吸虫病方面显示出有希望的结果,对裂体吸虫病曼氏吸虫的各个阶段都有活性。这突显了它作为这种寄生虫病的替代治疗方法的潜力 (Véras等,2013)。

纳米药物学方法

利用脂质体系统对侧柄吡咯啉进行的纳米药物学方法已经得到探索,显示出增强的杀裂体活性,并提供了一种新颖的传递和有效性方法 (Guimarães等,2014)。

体内驱虫活性

EPI已经表现出对裂体吸虫病曼氏吸虫的幼虫和成虫的体内驱虫活性,表明其作为这种寄生虫感染的有效治疗方法的潜力 (Guimarães等,2015)。

计算化学和分子对接研究

已对侧柄吡咯啉等咪唑生物碱进行了计算化学和分子对接研究,预测了它们与药理潜力相关的分子性质,特别是在治疗裂体吸虫病方面 (Rocha et al., 2018)。

抗菌和驱虫活性

研究已经探索了侧柄吡咯啉等咪唑生物碱的抗菌和驱虫活性,表明它们在治疗各种传染病中的潜力 (Rocha et al., 2017)。

伤口治疗中的抗炎活性

研究已经关注EPI在伤口治疗中的抗炎活性,突出了它在促进组织修复和愈合过程中的作用 (Rodrigues et al., 2022)。

生物碱含量的季节变化

对Pilocarpus microphyllus中EPI等生物碱含量的季节变化进行的调查为其最佳提取和应用时间提供了见解 (Lima et al., 2017)。

未来方向

EPI has shown promising results in reducing inflammation and oxidative stress . It also preserved the number of circulating leukocytes, contributed to the recovery of the tissue architecture, and restored the number of goblet cells in the small intestine . These findings suggest that EPI could be a potential candidate for future research in the development of treatments for various diseases .

属性

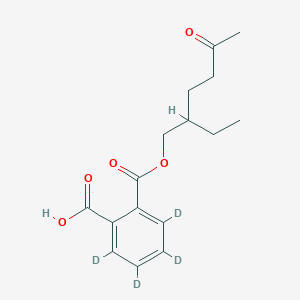

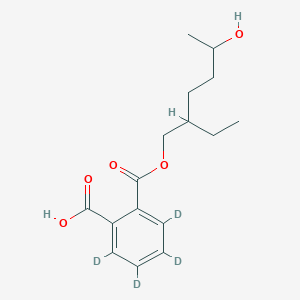

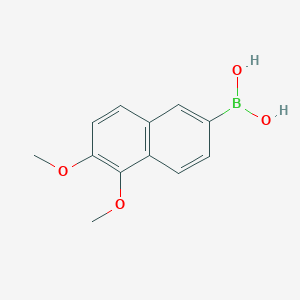

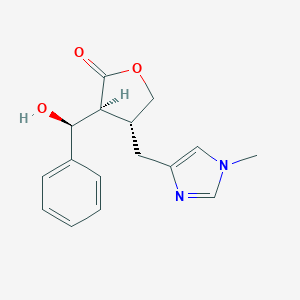

IUPAC Name |

(3S,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(1-methylimidazol-4-yl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-18-8-13(17-10-18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLOSKHCXIYWIO-AEGPPILISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC2COC(=O)C2C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)C[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219627 | |

| Record name | 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)- | |

CAS RN |

69460-80-6 | |

| Record name | 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069460806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。